

Spectroscopic Profile of 4,5-Dibromo-2-methylpyridazin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dibromo-2-methylpyridazin-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4,5-Dibromo-2-methylpyridazin-3-one**. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points that have been reported for **4,5-Dibromo-2-methylpyridazin-3-one**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	Unavailable	Data not available	Data not available	C6-H
^1H	Unavailable	Data not available	Data not available	N-CH ₃
^{13}C	Unavailable	Data not available	-	C=O
^{13}C	Unavailable	Data not available	-	C4-Br
^{13}C	Unavailable	Data not available	-	C5-Br
^{13}C	Unavailable	Data not available	-	C6
^{13}C	Unavailable	Data not available	-	N-CH ₃

Note: Specific NMR data for **4,5-Dibromo-2-methylpyridazin-3-one** is not readily available in the public domain. The table structure is provided as a template for expected signals.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O stretch	Data not available	Strong
C=C stretch	Data not available	Medium
C-N stretch	Data not available	Medium
C-Br stretch	Data not available	Strong

Note: Specific IR absorption frequencies for **4,5-Dibromo-2-methylpyridazin-3-one** are not readily available. The table indicates the expected characteristic vibrational modes.

Table 3: Mass Spectrometry (MS) Data

Technique	m/z	Relative Intensity (%)	Fragment
Electron Ionization (EI)	Data not available	Data not available	[M] ⁺
Electron Ionization (EI)	Data not available	Data not available	[M-Br] ⁺
Electron Ionization (EI)	Data not available	Data not available	[M-CO] ⁺

Note: Specific mass spectrometry data for **4,5-Dibromo-2-methylpyridazin-3-one** is not readily available. The table outlines the anticipated molecular ion and major fragments.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for **4,5-Dibromo-2-methylpyridazin-3-one** are not explicitly available. However, the following are general methodologies typically employed for the analysis of such compounds.

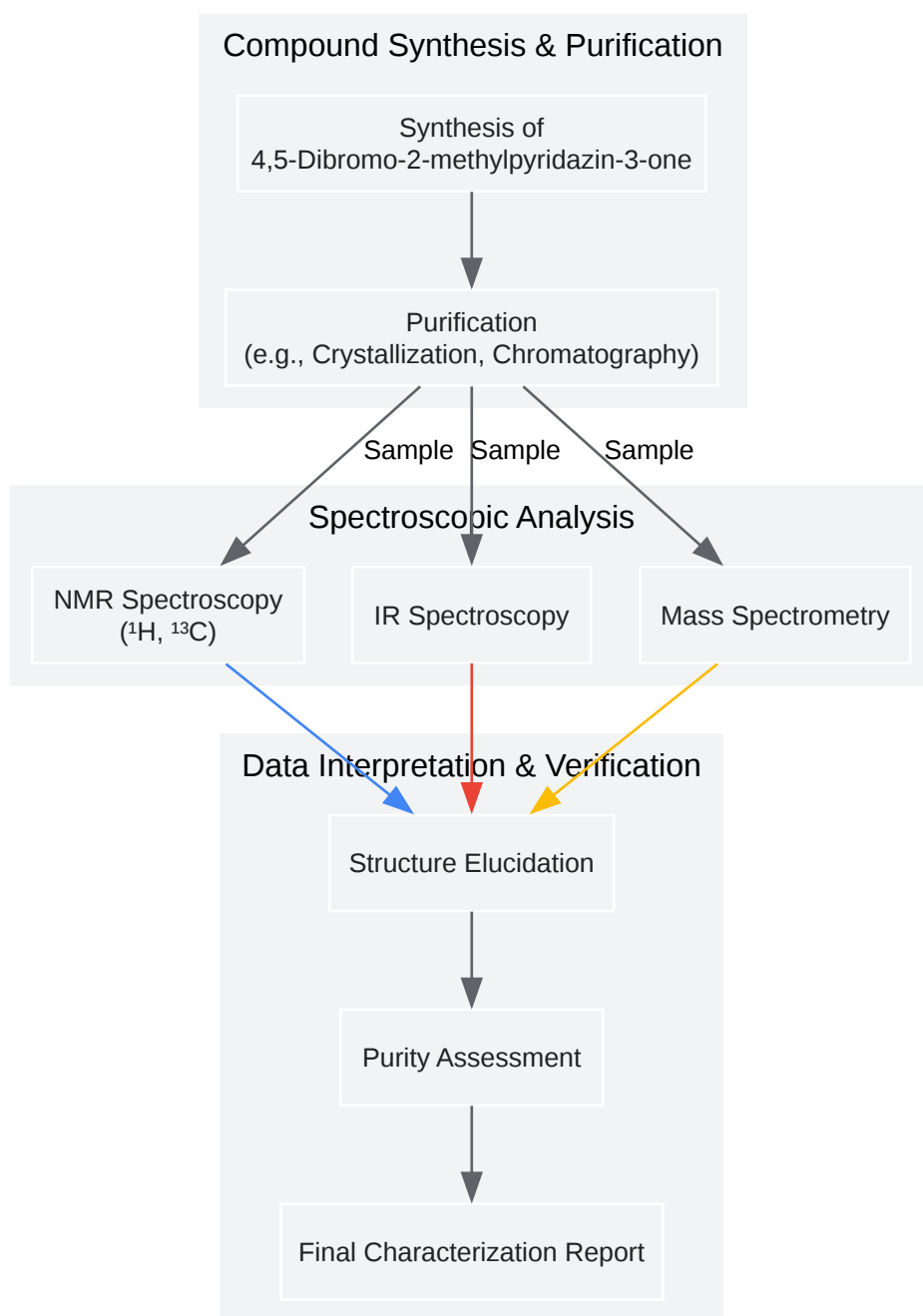
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm). For ¹H NMR, data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The instrument is scanned over a mass range appropriate for the molecular weight of the compound (Expected MW of **4,5-Dibromo-2-methylpyridazin-3-one**: ~268 g/mol).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like **4,5-Dibromo-2-methylpyridazin-3-one**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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